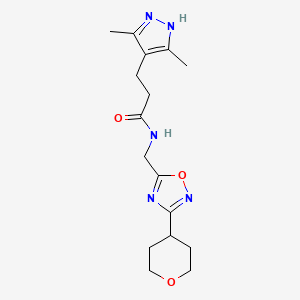

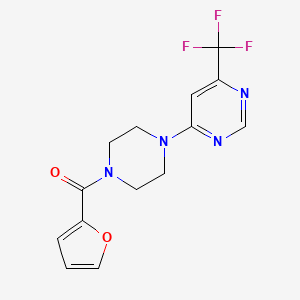

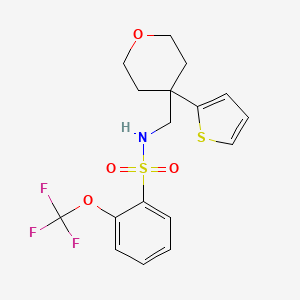

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide, also known as TQP, is a compound that has been studied extensively for its potential therapeutic applications. TQP is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their cytotoxic properties against various cancer cell lines. These compounds demonstrated potent cytotoxicity, with some having IC50 values less than 10 nM. This suggests potential applications in cancer research and treatment (Deady et al., 2003).

Heterocyclic Chemistry

Research into 1,4-diazaphenothiazine chemistry has revealed the formation of N-methyl derivatives and their reactions to yield various compounds. This area of study is essential for the development of new heterocyclic compounds with potential applications in pharmaceuticals and material science (Carter & Chesseman, 1977).

Synthesis of Pyrazines and Quinoxalines

The preparation of tetrahydropyrazines, dihydropyrazines, pyrazines, piperazinones, and quinoxalines via reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines is another significant application. This method has implications in creating various heterocyclic compounds used in chemical and pharmaceutical industries (Aparicio et al., 2006).

Synthesis of Amide-Thioethers

An improved method for synthesizing carboxamide ligands containing thioether donor sites has been developed. These compounds have applications in coordination chemistry and potentially in catalysis (Meghdadi, Mirkhani, & Ford, 2012).

ATM Kinase Inhibition

A series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds have potential therapeutic applications in treating diseases related to ATM kinase dysfunction (Degorce et al., 2016).

Corrosion Inhibition

Carboxamide derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. This research is crucial for industrial applications where corrosion prevention is a major concern (Erami et al., 2019).

Heterocyclic Synthesis

Research into the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield multiple heterocyclic derivatives is another significant application. These reactions are fundamental in synthetic organic chemistry (Mohareb et al., 2004).

Mecanismo De Acción

Target of Action

Related compounds have been known to interact with various receptors and enzymes, which could provide a hint towards the potential targets of this compound .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. This can lead to changes in the biochemical processes within the cell .

Biochemical Pathways

Based on the known actions of similar compounds, it can be inferred that this compound may influence several biochemical pathways, leading to downstream effects that can alter cellular functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Result of Action

The interaction of the compound with its targets can lead to a variety of cellular responses, potentially leading to therapeutic effects .

Propiedades

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-18(16-12-20-14-4-1-2-5-15(14)22-16)21-13-19(7-9-24-10-8-19)17-6-3-11-25-17/h1-6,11-12H,7-10,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEUSCOBEPJQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2984508.png)

![5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole](/img/structure/B2984511.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2984514.png)

![5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2984520.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984521.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2984528.png)